3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 2384801-56-1) is a halogen-substituted benzyl alcohol derivative with the molecular formula C₈H₅BrClF₃O and a molecular weight of 289.48 g/mol. Its structure features a benzyl alcohol backbone modified with bromine (Br), chlorine (Cl), and a trifluoromethyl (-CF₃) group at the 3-, 4-, and 5-positions, respectively. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound’s reactivity is dominated by its hydroxyl group and halogen substituents, enabling participation in nucleophilic substitutions, cross-coupling reactions, and redox transformations .
Proper storage under inert conditions and avoidance of strong oxidizers are critical .
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
XEGLRPTWGBYBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Differences
- Halogen Effects: The bromine in the target compound enhances electrophilic substitution reactivity compared to chlorine or fluorine analogs (e.g., 2-Chloro-5-(trifluoromethyl)benzyl alcohol). Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, a feature absent in chlorine-substituted derivatives . Trifluoromethyl Group: The -CF₃ group at position 5 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. This contrasts with non-fluorinated analogs like 3-Bromo-4-fluorobenzyl alcohol, which exhibit reduced stability under acidic conditions .
Positional Isomerism :
- Leaving Group Potential: The iodine in 2-Iodo-5-(trifluoromethyl)benzyl alcohol acts as a superior leaving group compared to bromine or chlorine, enabling rapid SN2 reactions. However, iodine’s instability under light limits its utility compared to the target compound’s bromine .
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (C₈H₅BrClF₃O) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of bromine, chlorine, and a trifluoromethyl group significantly influences its biological activity and potential applications in drug development.
Chemical Structure and Properties
The compound features a benzyl alcohol structure with the following substituents:
- Bromine (Br) : Enhances reactivity and biological interaction.
- Chlorine (Cl) : Modulates electronic properties, potentially influencing pharmacodynamics.
- Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability, often associated with improved binding affinity to biological targets.
- Enzyme Inhibition : The presence of halogen substituents may allow the compound to act as an inhibitor or modulator in biochemical pathways. For example, compounds with similar structures have shown significant inhibition of enzymes involved in neurotransmitter uptake and cancer cell proliferation .
- Antimicrobial Activity : Similar trifluoromethyl-substituted compounds exhibit potent antibacterial effects against Gram-positive bacteria, suggesting that 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol could also possess antimicrobial properties .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzyl alcohol | Lacks Br and Cl | Moderate antimicrobial activity |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde | Oxidized form | Potentially higher reactivity |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid | Carboxylic acid derivative | Enhanced acidity may affect bioactivity |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds with trifluoromethyl groups show significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. For instance, derivatives with MIC values below 1 μg/mL demonstrate high potency, suggesting a similar potential for 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol .
- Pharmacological Insights : A study highlighted that the inclusion of a trifluoromethyl group in phenolic compounds increased their inhibitory potency against serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol could similarly enhance drug efficacy through structural optimization.
Q & A
Q. What are the established synthetic pathways for 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol, and what reaction conditions are typically employed?
The compound is synthesized through sequential halogenation and functional group modifications. A common route involves:
- Step 1 : Bromination and chlorination of a benzyl precursor to introduce Br and Cl substituents.
- Step 2 : Trifluoromethylation via cross-coupling reactions (e.g., using Cu or Pd catalysts).
- Step 3 : Reduction of a benzaldehyde intermediate (e.g., with NaBH₄) to yield the alcohol . Industrial methods emphasize controlled conditions (solvents like DMF, temperatures 50–80°C) to optimize purity and yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm hydroxyl group presence. ¹⁹F NMR is critical for trifluoromethyl group analysis .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (289.48 g/mol) and isotopic patterns from Br/Cl .
- X-ray Crystallography : Resolves stereochemical ambiguities, though limited by crystal growth challenges due to halogen bulkiness .
Q. What are the principal chemical transformations this compound undergoes?
- Oxidation : Converts the alcohol to aldehydes/ketones (e.g., using PCC or TEMPO) .
- Nucleophilic Substitution : Halogens (Br, Cl) undergo substitution with amines or thiols under basic conditions .
- Esterification : Reacts with acyl chlorides to form esters, enhancing derivatization for drug discovery .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to address low yields in halogenation steps?
- Catalyst Screening : Test Pd/Cu complexes for trifluoromethylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
- In Situ Monitoring : Employ HPLC or FTIR to track reaction progress and minimize side products .
Q. What strategies resolve contradictory reports about nucleophilic substitution reactivity at halogen positions?
- Competitive Reactivity Studies : Compare Br vs. Cl substitution rates under identical conditions (e.g., SNAr in DMF/K₂CO₃) .
- Computational Modeling : DFT calculations predict site-specific activation energies, explaining preferential Br substitution .
- Isotopic Labeling : Use ³⁶Cl/⁸²Br to trace substitution pathways .
Q. What experimental approaches investigate the bioactivity of derivatives in enzyme inhibition studies?
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Molecular Docking : Simulate binding interactions with proteins (e.g., PDB structures) to identify key halogen bonding motifs .
- Metabolic Stability Tests : Incubate derivatives with liver microsomes to assess trifluoromethyl group resistance to oxidation .
Q. How does the stereoelectronic influence of electron-withdrawing groups affect catalytic reaction pathways?
- Electronic Effects : Trifluoromethyl groups increase electrophilicity at the benzyl position, favoring Pd-catalyzed cross-coupling reactions .
- Steric Hindrance : Bulkiness of Br/Cl substituents may slow catalysis; mitigate using smaller ligands (e.g., PPh₃ vs. XPhos) .
Q. What advanced computational methods predict metabolic stability of trifluoromethyl-containing derivatives?
- QSAR Models : Corrogate substituent positions with ADME properties using machine learning .
- MD Simulations : Track trifluoromethyl group interactions with cytochrome P450 enzymes to predict oxidation resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
